molecular formula C13H11N3O B14868088 6-(2-Methoxyphenyl)-2-methylpyrimidine-4-carbonitrile

6-(2-Methoxyphenyl)-2-methylpyrimidine-4-carbonitrile

Cat. No.: B14868088
M. Wt: 225.25 g/mol
InChI Key: LQUFMQJDAMHTJM-UHFFFAOYSA-N
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Description

6-(2-Methoxyphenyl)-2-methylpyrimidine-4-carbonitrile is a heterocyclic organic compound that features a pyrimidine ring substituted with a methoxyphenyl group at the 6-position, a methyl group at the 2-position, and a cyano group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Methoxyphenyl)-2-methylpyrimidine-4-carbonitrile typically involves the condensation of appropriate starting materials under controlled conditions. One common method is the reaction of 2-methoxybenzaldehyde with ethyl cyanoacetate in the presence of a base to form an intermediate, which is then cyclized to yield the desired pyrimidine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or ammonium acetate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-(2-Methoxyphenyl)-2-methylpyrimidine-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The cyano group can be reduced to an amine or other functional groups.

    Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with other groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens (chlorine, bromine) or organometallic compounds (Grignard reagents).

Major Products Formed

    Oxidation: Formation of 6-(2-hydroxyphenyl)-2-methylpyrimidine-4-carbonitrile.

    Reduction: Formation of 6-(2-methoxyphenyl)-2-methylpyrimidine-4-amine.

    Substitution: Formation of various substituted pyrimidine derivatives depending on the substituent introduced.

Scientific Research Applications

6-(2-Methoxyphenyl)-2-methylpyrimidine-4-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 6-(2-Methoxyphenyl)-2-methylpyrimidine-4-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity, binding to receptor sites, and interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 6-(2-Hydroxyphenyl)-2-methylpyrimidine-4-carbonitrile
  • 6-(2-Methoxyphenyl)-2-ethylpyrimidine-4-carbonitrile
  • 6-(2-Methoxyphenyl)-2-methylpyrimidine-4-amine

Uniqueness

6-(2-Methoxyphenyl)-2-methylpyrimidine-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the methoxy group enhances its solubility and reactivity, while the cyano group provides a site for further functionalization. This combination of features makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H11N3O

Molecular Weight

225.25 g/mol

IUPAC Name

6-(2-methoxyphenyl)-2-methylpyrimidine-4-carbonitrile

InChI

InChI=1S/C13H11N3O/c1-9-15-10(8-14)7-12(16-9)11-5-3-4-6-13(11)17-2/h3-7H,1-2H3

InChI Key

LQUFMQJDAMHTJM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)C2=CC=CC=C2OC)C#N

Origin of Product

United States

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